molecular formula C10H10N2O2 B055349 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one CAS No. 115836-59-4

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one

Cat. No. B055349
M. Wt: 190.2 g/mol
InChI Key: SQRGZRAFDVRJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one, also known as DPI, is a widely used inhibitor of NADPH oxidases. NADPH oxidases are enzymes that produce reactive oxygen species (ROS), which play a crucial role in various physiological and pathological processes. DPI has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and neurodegenerative disorders.

Mechanism Of Action

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one works by inhibiting the flavin-containing subunit of NADPH oxidases, which is responsible for the production of ROS. By inhibiting this subunit, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one effectively reduces the production of ROS and prevents oxidative damage to cells and tissues.

Biochemical And Physiological Effects

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. It has also been shown to improve endothelial function and reduce vascular damage in animal models of hypertension and atherosclerosis. In addition, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been shown to have neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in lab experiments is its specificity for NADPH oxidases, which allows for targeted inhibition of ROS production. However, 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of NADPH oxidases, which could have greater therapeutic potential. Another area of interest is the investigation of the role of NADPH oxidases in other diseases and conditions, such as diabetes and chronic kidney disease. Additionally, there is potential for the use of 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one in combination with other therapies, such as antioxidants or anti-inflammatory agents, to enhance its therapeutic effects.

Synthesis Methods

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with acetylacetone, followed by cyclization and oxidation. The final product is obtained by recrystallization and purification.

Scientific Research Applications

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has been widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological processes. It has been shown to inhibit ROS production in a range of cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. 5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one has also been used to investigate the role of NADPH oxidases in cardiovascular diseases, such as hypertension and atherosclerosis, as well as in cancer and neurodegenerative disorders.

properties

CAS RN

115836-59-4

Product Name

5-(2-Oxopropyl)-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

5-(2-oxopropyl)-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C10H10N2O2/c1-6(13)4-7-2-3-8-9(5-7)12-10(14)11-8/h2-3,5H,4H2,1H3,(H2,11,12,14)

InChI Key

SQRGZRAFDVRJLP-UHFFFAOYSA-N

SMILES

CC(=O)CC1=CC2=C(C=C1)NC(=O)N2

Canonical SMILES

CC(=O)CC1=CC2=C(C=C1)NC(=O)N2

synonyms

2H-Benzimidazol-2-one,1,3-dihydro-5-(2-oxopropyl)-(9CI)

Origin of Product

United States

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